molecular formula C6H13NO2S B055322 2,2-Diethoxyethanethioamide CAS No. 73956-15-7

2,2-Diethoxyethanethioamide

Cat. No. B055322
CAS RN: 73956-15-7
M. Wt: 163.24 g/mol
InChI Key: MQSDGAKLSVITHP-UHFFFAOYSA-N
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Patent
US08012967B2

Procedure details

2,2-Diethoxyethanethioamide (0.654 g, 6.03 mmol; see step (iii) above) and ethylbromopyruvate (Aldrich) (1.28 g, 6.10 mmol) were dissolved in ethanol (10 mL) in the presence of 4 Å molecular sieves (1 g). The mixture was refluxed for 45 min and the solvent removed under reduced pressure. The residue was then dissolved in ethyl acetate (20 mL) and extracted with saturated. NaHCO3 solution (2×20 mL), and brine (2×20 mL). The organic fraction was then dried (MgSO4), filtered and the solvent removed under reduced pressure to yield the sub-title compound (1.452 g, 93%).
Quantity
0.654 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[C:5](=[S:7])[NH2:6])[CH3:2].C([CH:13](Br)[C:14](=O)[C:15]([O-:17])=[O:16])C.[CH2:20](O)[CH3:21]>>[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[C:5]1[S:7][CH:13]=[C:14]([C:15]([O:17][CH2:20][CH3:21])=[O:16])[N:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.654 g
Type
reactant
Smiles
C(C)OC(C(N)=S)OCC
Name
Quantity
1.28 g
Type
reactant
Smiles
C(C)C(C(C(=O)[O-])=O)Br
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in ethyl acetate (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=1SC=C(N1)C(=O)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.452 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.